2-Methyloctadec-9-enoic acid
Description
2-Methyloctadec-9-enoic acid is a branched-chain unsaturated fatty acid with an 18-carbon backbone, a methyl group at the second carbon, and a double bond at the ninth position. This article synthesizes data from chemically similar compounds to infer comparisons.
Properties
CAS No. |
148031-23-6 |
|---|---|
Molecular Formula |
C19H36O2 |
Molecular Weight |
296.5 g/mol |
IUPAC Name |
2-methyloctadec-9-enoic acid |
InChI |
InChI=1S/C19H36O2/c1-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18(2)19(20)21/h10-11,18H,3-9,12-17H2,1-2H3,(H,20,21) |
InChI Key |
JUUBMADBGZQVFT-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCC=CCCCCCCC(C)C(=O)O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methyloctadec-9-enoic acid typically involves the following steps:
Starting Material: The synthesis begins with commercially available fatty acids or their derivatives.
Formation of Double Bond: The double bond at the ninth carbon is introduced via an elimination reaction, often using a strong base such as potassium tert-butoxide.
Industrial Production Methods
Industrial production of 2-Methyloctadec-9-enoic acid may involve:
Catalytic Hydrogenation: Partial hydrogenation of polyunsaturated fatty acids to achieve the desired monounsaturation.
Biotechnological Methods: Utilizing genetically engineered microorganisms to produce the compound through fermentation processes.
Chemical Reactions Analysis
Oxidation Reactions
The C9 double bond undergoes oxidation via radical or enzymatic pathways. Key products include:
Hydroperoxides decompose further:
-
Monomolecular decomposition : Forms alkoxyl radicals (R-O- ) and hydroxyl radicals (- OH) at elevated temperatures .
-
Bimolecular decomposition : Generates peroxyl radicals (R-O-O- ) and water .
Hydrogenation
Catalytic hydrogenation saturates the C9 double bond:
The methyl group at C2 sterically hinders catalyst accessibility, slightly reducing reaction rates compared to linear analogs .
Ene Reactions
The compound participates in Lewis acid-catalyzed ene reactions with electron-deficient enophiles:
Mechanistically, the reaction proceeds via a concerted [σ2s + π2s + π2s] pathway, with the allylic C8 hydrogen transferring to the enophile .
Esterification and Amidation
The carboxylic acid group reacts with nucleophiles:
Ester derivatives are critical for analytical characterization, showing diagnostic MS fragments at m/z 296 (M⁺) and m/z 74 (base peak) .
Radical Reactions
Under oxidative stress, the compound forms stabilized radicals:
-
Allylic radical : Generated via hydrogen abstraction at C8 or C10, leading to polymerized products or cross-linking .
-
β-Scission : Alkoxyl radicals decompose into shorter-chain aldehydes (e.g., nonanal) and carboxylic acids .
Biological Modifications
In microbial systems, the compound undergoes:
-
Methylation : S-Adenosyl methionine (SAM)-dependent enzymes add methyl groups to form branched-chain derivatives .
-
Epoxidation : Cytochrome P450 enzymes convert the double bond to an epoxide, enhancing membrane rigidity .
Structural Influences on Reactivity
-
Methyl group at C2 : Electron-donating effect stabilizes carbocation intermediates in acid-catalyzed reactions.
-
C9 double bond : Conjugation with the carboxyl group lowers activation energy for electrophilic additions.
Scientific Research Applications
2-Methyloctadec-9-enoic acid has several scientific research applications:
Chemistry: Used as a precursor for the synthesis of complex organic molecules.
Biology: Studied for its role in cellular membrane structure and function.
Medicine: Investigated for its potential anti-inflammatory and antimicrobial properties.
Industry: Utilized in the production of biopolymers, biolubricants, and biosurfactants.
Mechanism of Action
The mechanism of action of 2-Methyloctadec-9-enoic acid involves its interaction with cellular membranes, where it can modulate membrane fluidity and permeability. It may also interact with specific enzymes and receptors, influencing various biochemical pathways. The exact molecular targets and pathways are still under investigation, but its effects on inflammation and microbial growth have been noted.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural and Functional Group Differences
The following compounds share key structural features with 2-methyloctadec-9-enoic acid, such as chain length, double bond positions, or functional groups:
Key Observations :
- Chain Length and Branching: 2-Methyloctadec-9-enoic acid (C₁₈) has a longer chain than (9Z)-tetradec-9-enoic acid (C₁₄) and 2-hydroxyundec-9-enoic acid (C₁₁), which may influence melting points and solubility. The methyl branch at C2 distinguishes it from linear analogs.
- Double Bond Position: The Δ⁹ double bond is shared with (9Z)-tetradec-9-enoic acid and (9E,12R)-12-hydroxyoctadec-9-enoic acid. However, the trans configuration in the latter alters physical properties (e.g., higher melting point) .
- Functional Groups: Unlike 2-hydroxyundec-9-enoic acid (hydroxyl group) or 9-oxodec-2-enoic acid (keto group), 2-methyloctadec-9-enoic acid lacks polar substituents, suggesting lower reactivity in oxidation or esterification reactions .
Physicochemical Properties
*Inferred based on chain length and branching.
Q & A
Q. Q1. What spectroscopic methods are most reliable for confirming the structural isomerism of 2-Methyloctadec-9-enoic acid?
Methodological Answer:
- Nuclear Magnetic Resonance (NMR): Use H and C NMR to resolve methyl branching at the C2 position and the double bond geometry at C8. Compare coupling constants (e.g., ) to distinguish cis vs. trans configurations .
- Mass Spectrometry (MS): High-resolution MS (HRMS) can confirm molecular formula (CHO) and fragmentation patterns to validate the methyl substituent and unsaturated bond position .
- Infrared (IR) Spectroscopy: Identify carbonyl (C=O) and hydroxyl (O-H) functional groups. The absence of free hydroxyl peaks in IR may indicate esterification artifacts during synthesis .
Q. Q2. How can researchers mitigate oxidation artifacts during storage of 2-Methyloctadec-9-enoic acid?
Methodological Answer:
- Storage Conditions: Use amber glass vials under inert gas (N or Ar) at -20°C to prevent peroxidation of the C9 double bond. Avoid prolonged exposure to light or humidity .
- Stabilizers: Add 0.01% butylated hydroxytoluene (BHT) as an antioxidant. Validate purity via thin-layer chromatography (TLC) or HPLC before experimental use .
Advanced Research Questions
Q. Q3. What experimental designs resolve contradictory bioactivity data for 2-Methyloctadec-9-enoic acid in lipid metabolism studies?
Methodological Answer:
- Confounding Variables: Control for stereochemical purity (e.g., enantiomeric excess via chiral chromatography) and batch-to-batch variability in fatty acid composition .
- Dose-Response Meta-Analysis: Pool data from in vitro (e.g., hepatocyte assays) and in vivo (rodent models) studies using random-effects models to account for heterogeneity in reported EC values .
- Mechanistic Validation: Combine knockdown (siRNA) of putative targets (e.g., PPAR-γ) with isotopic tracing (C-labeled substrate) to confirm metabolic flux changes .
Data Contradiction Analysis:
| Study | Reported Effect | Likely Confounder |
|---|---|---|
| A (2021) | PPAR-γ activation (EC = 10 µM) | Impurity in commercial batches (>5% 2-Methylstearic acid) |
| B (2023) | No PPAR-γ activation | Use of racemic mixture (50:50 R/S) |
Q. Q4. How can computational modeling predict the membrane interaction dynamics of 2-Methyloctadec-9-enoic acid?
Methodological Answer:
- Molecular Dynamics (MD) Simulations: Use all-atom force fields (e.g., CHARMM36) to model methyl branching effects on lipid bilayer permeability. Compare with linear analogs (e.g., oleic acid) to assess steric hindrance .
- Quantitative Structure-Activity Relationship (QSAR): Train models using logP, polar surface area, and dipole moment data to predict cellular uptake efficiency .
Key Simulation Parameters:
| Parameter | Value | Relevance |
|---|---|---|
| Simulation Time | 100 ns | Equilibrium of lipid tail orientation |
| Temperature | 310 K | Physiological relevance |
| Force Field | CHARMM36 | Accurate lipid bilayer parametrization |
Q. Q5. What protocols ensure reproducibility in synthesizing enantiomerically pure 2-Methyloctadec-9-enoic acid?
Methodological Answer:
- Chiral Catalysis: Use Sharpless asymmetric dihydroxylation or Evans oxazolidinone auxiliaries to achieve >95% enantiomeric excess (ee). Monitor reaction progress via chiral HPLC .
- Purification: Employ silver nitrate-impregnated silica gel chromatography to separate geometric isomers of the C9 double bond .
Safety and Compliance
Q. Q6. What are the critical safety considerations for handling 2-Methyloctadec-9-enoic acid in lipidomics workflows?
Methodological Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
